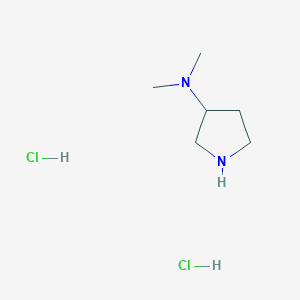

N,N-dimethylpyrrolidin-3-amine dihydrochloride

Description

N,N-Dimethylpyrrolidin-3-amine dihydrochloride (CAS 50534-42-4 and 864448-61-3 for the (R)-enantiomer) is a chiral alicyclic amine with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It exists as a hygroscopic crystalline solid with a melting point of 194–197°C (for the (R)-enantiomer) . The compound is widely utilized in organic synthesis as a reagent, solvent, or intermediate in multicomponent reactions, particularly for synthesizing heterocycles, ionic liquids, and bioactive molecules .

Properties

IUPAC Name |

N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKWRSLMCUOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622593 | |

| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-42-4 | |

| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N,N-Dimethylpyrrolidin-3-amine dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form N-oxides.

- Reduction : It can be reduced to yield secondary amines.

- Substitution Reactions : The dimethylamine group can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

These reactions are pivotal in the development of new materials and pharmaceuticals, making the compound a valuable asset in synthetic chemistry.

Biological Research

In biological research, this compound is utilized for its ability to interact with proteins and enzymes. Its applications include:

- Enzyme Mechanisms : The compound is employed to study enzyme mechanisms, acting as both an inhibitor and an activator depending on the target enzyme.

- Biochemical Assays : It serves as a ligand in various biochemical assays, aiding in the understanding of molecular interactions and signaling pathways.

Case Study: Enzyme Inhibition

A notable study explored the compound's role as an inhibitor of specific enzymes involved in disease pathways. For instance, it was found to inhibit myristoyltransferase (NMT), which is crucial for the function of several protozoan parasites. This inhibition demonstrated potential therapeutic benefits against diseases such as leishmaniasis .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is investigated for its potential therapeutic effects. Key applications include:

- Drug Development : The compound is explored as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics facilitate modifications that enhance drug efficacy and selectivity.

- Therapeutic Studies : Research has indicated that the compound may influence neurotransmitter levels and cellular signaling pathways, suggesting its potential use in treating neurological disorders.

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes:

- Agrochemicals : It is utilized in the production of agrochemicals, contributing to advancements in agricultural science.

- Specialty Chemicals : The compound's reactivity makes it suitable for creating specialty chemicals used across various industries.

Comparative Analysis of Applications

The following table summarizes the primary applications of this compound across different fields:

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Oxidation, reduction, substitution reactions |

| Biological Research | Enzyme inhibition and biochemical assays | Targeting myristoyltransferase |

| Pharmaceutical | Intermediate in drug synthesis | Potential treatments for neurological disorders |

| Industrial | Production of agrochemicals and specialty chemicals | Enhancing agricultural productivity |

Mechanism of Action

The mechanism of action of N,N-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

Enantiomers :

- (R)-Pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4) and (S)-pyrrolidin-3-amine dihydrochloride (CAS 116183-83-6) lack the dimethylamino group but share the pyrrolidine core. These enantiomers are critical in chiral synthesis, with stereochemistry influencing biological activity (e.g., receptor binding) .

N,N-Dimethyl Derivatives :

- Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride (CAS 208711-42-6) introduces a methylene spacer between the pyrrolidine and dimethylamino groups.

Heterocyclic Derivatives :

- Compound 11 (C₂₄H₂₅N₅OS): A thiazole-oxadiazole hybrid incorporating the dimethylpyrrolidinamine moiety. Exhibits antimicrobial activity against multidrug-resistant bacteria (MIC values <1 µg/mL) and a melting point of 165–167°C , comparable to the parent compound .

- Compound 25 (C₂₄H₃₁N₅S): Features a tert-butylphenyl-thiazole group, lowering the melting point to 127°C while maintaining antimicrobial efficacy (91% yield) .

Alicyclic Amines with Varied Cores

- Compound 13 (C₂₄H₂₆Cl₂N₄): A quinoline-pyrrolidine hybrid with a 5-HT6R/5-HT3R antagonist profile. Despite structural complexity (MW 441.40 g/mol), its 5-HT6R affinity (Ki = 17 nM) is weaker than simplified analogues, highlighting the trade-off between bulk and receptor selectivity .

- N,N-Dimethylpiperidin-4-amine : Replaces pyrrolidine with a piperidine ring, reducing MAO-B inhibitory activity (pIC₅₀ <6 vs. 8.93 for dimethylpyrrolidinamine) due to increased ring size and conformational flexibility .

Structure-Activity Relationship (SAR) Insights

- Alicyclic Amines: Pyrrolidine vs. Azetidine/Piperidine: Pyrrolidine derivatives (e.g., N,N-dimethylpyrrolidin-3-amine) exhibit superior MAO-B inhibition (pIC₅₀ ~8.93) compared to azetidine or piperidine analogues, attributed to optimal ring strain and hydrogen-bonding capacity . Exocyclic Amino Groups: Dimethylamino groups at the 3-position enhance MAO-B reversibility but reduce 5-HT6R binding affinity, suggesting divergent target interactions .

- Substituent Effects: Aromatic Extensions: Adding quinoline (Compound 13) or biphenyl (Compound 65) moieties improves lipophilicity but may hinder blood-brain barrier penetration . Polar Groups: Hydroxyl or nitro substituents (e.g., in TMPD derivatives) increase water solubility but reduce metabolic stability .

Biological Activity

N,N-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula CHClN\ and a molecular weight of approximately 187.11 g/mol. Its structure features a pyrrolidine ring with two methyl groups attached to the nitrogen atom, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator , depending on the context of its use. Key mechanisms include:

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly in the central nervous system (CNS), suggesting potential applications in neuropharmacology.

- Enzyme Interaction : It has been utilized in studies examining enzyme mechanisms, where it serves as a ligand in biochemical assays.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

-

Neurotransmitter Modulation :

- A study indicated that this compound could alter neurotransmitter levels, which may be beneficial for conditions such as anxiety and depression.

- Antiparasitic Activity :

- Cancer Research :

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that exhibit significant biological activities. Below is a comparison table:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Methylpyrrolidine | CHN | CNS effects; local anesthetic properties |

| N,N-Dimethylpiperidine | CHN | Antidepressant-like effects; analgesic properties |

| N,N-Dimethylmorpholine | CHN | Antimicrobial activity; potential use in drug formulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.